molecular formula C7H5BrCl2S B14755845 (4-Bromo-2,5-dichlorophenyl)(methyl)sulfane

(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane

Cat. No.: B14755845
M. Wt: 271.99 g/mol
InChI Key: KFLAAQDJWONSRX-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrCl2S. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dichlorophenyl)(methyl)sulfane typically involves the reaction of 4-bromo-2,5-dichlorophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H5BrCl2S

Molecular Weight

271.99 g/mol

IUPAC Name

1-bromo-2,5-dichloro-4-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrCl2S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3

InChI Key

KFLAAQDJWONSRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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